Conformational Restriction and KOR Agonist Affinity: Defined Dihedral Angle in 2,5-Diazabicyclo[2.2.2]octane vs. Flexible Ethylenediamine Pharmacophore
The 2,5-diazabicyclo[2.2.2]octane scaffold locks the ethylenediamine pharmacophore into a defined N–C–C–N dihedral angle, enabling systematic study of conformation-activity relationships. In Wittig et al. (2017), the 2,5-dibenzyl substituted derivative (S,R,S)-16a exhibited a dihedral angle of approximately 160° and showed Ki = 31 nM at KOR, whereas its diastereomer (R,S,R)-16a showed Ki = 74 nM, demonstrating that stereochemistry-dependent conformational restriction directly modulates target affinity [1]. This is contrasted with the flexible KOR agonist 2, whose energetically favored conformer adopts a different dihedral angle and does not permit the same level of conformational control.
| Evidence Dimension | KOR binding affinity (Ki) and dihedral angle control |
|---|---|
| Target Compound Data | Derivative (S,R,S)-16a: Ki = 31 nM at KOR; N(pyrrolidine)–C7–C1–N2 dihedral angle ≈ 160° [1] |
| Comparator Or Baseline | Diastereomer (R,S,R)-16a: Ki = 74 nM at KOR; Flexible KOR agonist 2: different dihedral angle, conformationally unrestricted [1] |
| Quantified Difference | 2.4-fold difference in Ki between diastereomers (31 vs. 74 nM) arising solely from stereochemical/conformational differences on the same scaffold [1] |
| Conditions | [35S]GTPγS functional assay; (S,R,S)-16a acted as a full KOR agonist with EC50 = 240 nM [1] |
Why This Matters
The defined dihedral angle imposed by the 2,5-diazabicyclo[2.2.2]octane scaffold enables rational optimization of KOR agonist potency and selectivity, which is not achievable with flexible acyclic ethylenediamine pharmacophores.
- [1] Wittig C, Schepmann D, Soeberdt M, Daniliuc CG, Wünsch B. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Org Biomol Chem. 2017;15(31):6520-6540. View Source
